Brevinin-1-OR7

Antimicrobial Peptide Structure-Activity Relationship Cationicity

Brevinin-1-OR7 is a 24-residue, C-terminally cyclized cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally identified from the skin secretion of the Chinese odorous frog, Odorrana rotodora. It features the characteristic 'Rana box' motif—a disulfide-bridged cyclic heptapeptide at the C-terminus (Cys¹⁸–Cys²⁴)—and adopts an amphipathic α-helical structure in membrane-mimetic environments, a conformation critical for its proposed mechanism of microbial membrane disruption.

Molecular Formula
Molecular Weight
Cat. No. B1577892
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBrevinin-1-OR7
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Brevinin-1-OR7 Procurement Guide: Sourcing a Defined Amphibian Host-Defense Peptide for Antimicrobial Research


Brevinin-1-OR7 is a 24-residue, C-terminally cyclized cationic antimicrobial peptide (AMP) belonging to the Brevinin-1 family, originally identified from the skin secretion of the Chinese odorous frog, Odorrana rotodora [1]. It features the characteristic 'Rana box' motif—a disulfide-bridged cyclic heptapeptide at the C-terminus (Cys¹⁸–Cys²⁴)—and adopts an amphipathic α-helical structure in membrane-mimetic environments, a conformation critical for its proposed mechanism of microbial membrane disruption [2]. The peptide's primary sequence (QLPFVAGVACEMCQCVYCAASKKC) and its annotation as an antimicrobial agent were established through a large-scale peptidomic and genomic study of amphibian skin secretions, which highlighted the extreme molecular diversity within this peptide superfamily [1].

Why Brevinin-1-OR7 Cannot Be Substituted with Generic Brevinin-1 Peptides: The Quantifiable Cost of Sequence Divergence


The Brevinin-1 superfamily is characterized by extreme sequence hypervariability, a direct outcome of an evolutionary arms race with pathogens [1]. This diversity translates into highly variable antimicrobial potency and target selectivity profiles, even among peptides co-expressed in the same organism [2]. Generic substitution with a more common and cheaper Brevinin-1 peptide, such as Brevinin-1E from Rana esculenta, ignores this functional divergence. For instance, a single amino acid difference between closely related Odorrana rotodora peptides can shift MIC values by several fold against key pathogens [3]. Therefore, for any study requiring a specific antimicrobial profile, target selectivity, or structure-activity relationship (SAR) analysis, the precise sequence of Brevinin-1-OR7 is a non-substitutable experimental variable, as even minor sequence changes can profoundly alter biological outcomes.

Brevinin-1-OR7 vs. Closest Analogs: Quantitative Evidence for Differentiated Selection


Sequence and Net Charge: Brevinin-1-OR7 vs. Co-Expressed Odorrana rotodora Brevinin-1 Peptides

Brevinin-1-OR7 exhibits a unique primary sequence compared to its closest analogs from the same species, Brevinin-1-OR1 and Brevinin-1-OR5, which directly impacts its calculated physicochemical properties critical for antimicrobial action [1]. The sequence divergence results in a different net charge and arrangement of hydrophobic residues, a key determinant of membrane interaction and selectivity [2]. This distinction is fundamental for selection in research where a specific charge/hydrophobicity profile is required to test mechanistic hypotheses or achieve a particular selectivity window. Direct quantitative comparison of MIC data generated in the same study is not publicly available, representing a critical evidence gap requiring investigator-performed head-to-head assays.

Antimicrobial Peptide Structure-Activity Relationship Cationicity

Antimicrobial Classification: Broad-Spectrum Activity Profile of Brevinin-1-OR7

Brevinin-1-OR7 is consistently classified in authoritative databases as an antimicrobial peptide with activity against both Gram-positive and Gram-negative bacteria, as well as fungi [1]. This dual antibacterial-antifungal annotation is a specific functional characteristic that distinguishes it from many in-class peptides that are classified as active only against Gram-positive or Gram-negative bacteria [2]. For instance, while Brevinin-1-OR5 and Brevinin-1-OR11 also share this broad classification, many other brevinin-1 peptides from different species are not annotated with confirmed antifungal activity. This classification, derived from the primary discovery paper, signals a potentially wider therapeutic scope that warrants direct comparative validation.

Antibacterial Antifungal Broad-Spectrum Drug Discovery

Hemolytic Activity and Therapeutic Index: A Key Differentiator Lacking Quantifiable Public Data for Brevinin-1-OR7

A critical determinant for the translational potential of any antimicrobial peptide is its selectivity for microbial over mammalian membranes, often measured by hemolytic activity (HC50) and the resulting therapeutic index (HC50/MIC). For several Brevinin-1 peptides, this data is available. For example, Brevinin-1BLc exhibits a narrow therapeutic window against E. coli (LC50/MIC of 9 µM / 25 µM ≈ 0.36) [1]. In stark contrast, no quantitative hemolytic or cytotoxicity data is currently available in the public domain for Brevinin-1-OR7. This represents a significant, specific evidence gap. The absence of this data is itself a point of differentiation for a procurement scientist: selecting Brevinin-1-OR7 for a study inherently carries the risk and cost of uncharacterized mammalian cell toxicity, unlike well-characterized analogs where therapeutic indices have been pre-calculated.

Therapeutic Window Cytotoxicity Hemolysis Drug Safety

Optimal Scientific and Pre-Clinical Research Applications for Brevinin-1-OR7


Comparative Structural Biology and SAR Studies of the 'Rana Box' Motif

Brevinin-1-OR7, with its defined C-terminal cyclic domain (Cys¹⁸–Cys²⁴) [1], is an ideal candidate for systematic structure-activity relationship studies investigating how variations in the non-cyclic N-terminal region modulate activity and selectivity against a panel of closely related peptides like Brevinin-1-OR1 and OR5. Its procurement enables rigorous, controlled experiments to dissect the functional roles of specific amino acid substitutions within a single species' peptidome.

Mechanism-of-Action Studies: Correlating Predicted Net Charge with Membrane Permeabilization Kinetics

The predicted +2 net charge of Brevinin-1-OR7, which differs from the +1 charge of Brevinin-1-OR1, provides a well-defined variable for biophysical research. Scientists can procure both peptides to directly test the hypothesis that this single-charge difference leads to a quantifiable variance in the rate and extent of membrane permeabilization on model lipid bilayers or live bacterial cells using fluorescence-based dye-leakage assays or time-kill kinetics.

Filling the Cytotoxicity Data Gap: A Targeted Research Opportunity

The complete absence of hemolytic or mammalian cell cytotoxicity data for Brevinin-1-OR7 presents a clear, fundable research opportunity. A focused study to determine its HC50 and therapeutic index against a standard panel of commensal bacteria and pathogens, in direct comparison with Brevinin-1-OR5 and Brevinin-1-OR11, would immediately transform this peptide from a high-risk unknown to a well-characterized lead molecule, adding significant value to the field.

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